![molecular formula C19H37ClOSi B14286858 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one CAS No. 137721-16-5](/img/structure/B14286858.png)
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is an organosilicon compound characterized by the presence of a chloro(dimethyl)silyl group attached to a cyclododecanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one typically involves the following steps:
Formation of the Cyclododecanone Ring: The cyclododecanone ring can be synthesized through the cyclization of dodecanedioic acid or its derivatives under acidic or basic conditions.
Introduction of the Chloro(dimethyl)silyl Group: The chloro(dimethyl)silyl group is introduced via a hydrosilylation reaction. This involves the addition of chlorodimethylsilane to an appropriate alkene or alkyne precursor in the presence of a catalyst such as platinum or rhodium complexes.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction of the carbonyl group in the cyclododecanone ring can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include silyl-substituted amines, alcohols, and thiols.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: The major product is the corresponding alcohol.
科学的研究の応用
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of silicon-containing biomolecules and their interactions with biological systems.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
作用機序
The mechanism of action of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its silyl and carbonyl groups.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-ol: This compound differs by having an alcohol group instead of a ketone.
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecane: This compound lacks the carbonyl group present in the original compound.
Uniqueness
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is unique due to the presence of both a chloro(dimethyl)silyl group and a cyclododecanone ring
特性
CAS番号 |
137721-16-5 |
|---|---|
分子式 |
C19H37ClOSi |
分子量 |
345.0 g/mol |
IUPAC名 |
2-[3-[chloro(dimethyl)silyl]propyl]-2,12-dimethylcyclododecan-1-one |
InChI |
InChI=1S/C19H37ClOSi/c1-17-13-10-8-6-5-7-9-11-14-19(2,18(17)21)15-12-16-22(3,4)20/h17H,5-16H2,1-4H3 |
InChIキー |
AXJQNLLBUMRQDA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCC(C1=O)(C)CCC[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


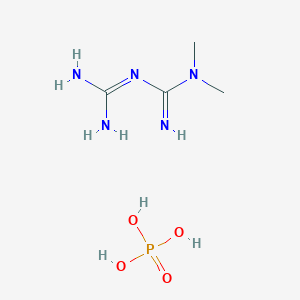
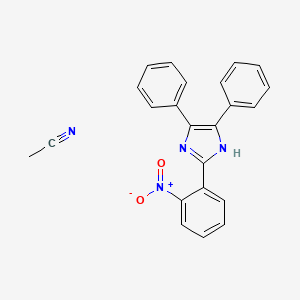
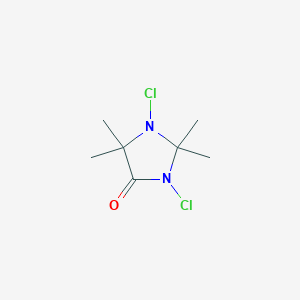
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)

![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)

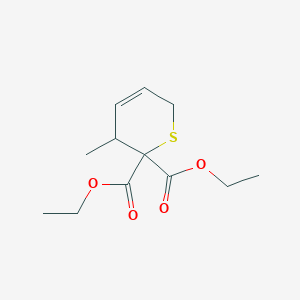

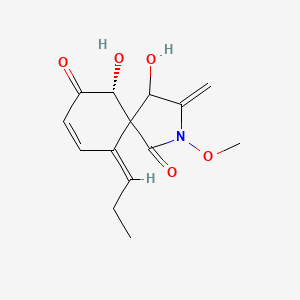

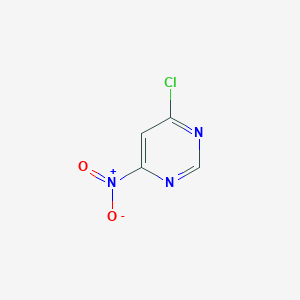
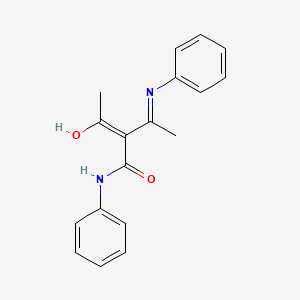
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
